molecular formula C18H24 B165587 2,6-Di-tert-butylnaphthalene CAS No. 3905-64-4

2,6-Di-tert-butylnaphthalene

Cat. No.: B165587
CAS No.: 3905-64-4
M. Wt: 240.4 g/mol
InChI Key: TZGXZNWUOXLMFL-UHFFFAOYSA-N
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Description

2,6-Di-tert-butylnaphthalene is an organic compound with the molecular formula C18H24. It is a derivative of naphthalene, where two tert-butyl groups are substituted at the 2 and 6 positions of the naphthalene ring. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Di-tert-butylnaphthalene can be synthesized through several methods. One common method involves the reaction of 2,6-dichloronaphthalene with tert-butyllithium in an inert solvent. This reaction proceeds under controlled conditions to yield this compound .

Industrial Production Methods: In industrial settings, the preparation of this compound often involves shape-selective reactions using zeolite catalysts. The process typically includes the alkylation of naphthalene with tert-butyl chloride in the presence of a zeolite catalyst, followed by purification steps to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 2,6-Di-tert-butylnaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,6-Di-tert-butylnaphthalene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,6-Di-tert-butylnaphthalene exerts its effects involves its interaction with molecular targets through its aromatic and bulky tert-butyl groups. These interactions can stabilize certain molecular structures, inhibit aggregation, and influence various chemical pathways. For example, it has been shown to stabilize asphaltene molecules in the oil industry, preventing their aggregation and improving processing efficiency .

Comparison with Similar Compounds

  • 2,6-Diethylnaphthalene
  • 2,6-Dimethylnaphthalene
  • 2,6-Diisopropylnaphthalene

Comparison: 2,6-Di-tert-butylnaphthalene is unique due to its bulky tert-butyl groups, which provide greater steric hindrance and stability compared to its ethyl, methyl, and isopropyl counterparts. This makes it particularly useful in applications requiring high stability and resistance to degradation .

Properties

IUPAC Name

2,6-ditert-butylnaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C18H24/c1-17(2,3)15-9-7-14-12-16(18(4,5)6)10-8-13(14)11-15/h7-12H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZGXZNWUOXLMFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)C=C(C=C2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20192299
Record name 2,6-Di-tert-butylnaphthalene
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Molecular Weight

240.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3905-64-4
Record name 2,6-Di-tert-butylnaphthalene
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Record name 2,6-Di-tert-butylnaphthalene
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Record name 2,6-Di-tert-butylnaphthalene
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Record name 2,6-Di-tert-butylnaphthalene
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Record name 2,6-di-tert-butylnaphthalene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 2,6-di-tert-butylnaphthalene interesting from a structural and dynamic perspective?

A1: this compound exhibits polymorphism, meaning it can exist in different crystalline forms. Two polymorphs have been extensively studied [, ]. Interestingly, these polymorphs display significantly different dynamic behaviors despite subtle structural variations observed through X-ray diffraction and 13C MAS NMR spectroscopy []. These differences in dynamics are reflected in 1H NMR spin-lattice relaxation measurements []. This makes this compound an intriguing subject for studying the impact of intermolecular forces on molecular structure and dynamics in the solid state.

Q2: How does the polymorphic nature of this compound affect its characterization?

A2: The existence of polymorphs requires careful consideration during characterization. For instance, 1H NMR spin-lattice relaxation rate measurements, coupled with traditional crystallography, are crucial for distinguishing between polymorphs with varying numbers of crystallographically independent tert-butyl groups []. Understanding the presence of different polymorphs, and their potential interconversion under experimental conditions, is vital for accurate interpretation of spectroscopic and physical data.

Q3: Has this compound demonstrated potential in any specific applications?

A3: Research suggests this compound could be a valuable component in asphaltene stabilization []. Additionally, a study demonstrated the highly regioselective di-tert-amylation of naphthalene over a reusable H-mordenite zeolite catalyst, resulting in a significant yield of this compound alongside other dialkylnaphthalenes []. This finding highlights its potential use in synthesizing specific alkylnaphthalene derivatives, which could have various industrial applications.

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